Butyl 4-amino-2-hydroxybenzoate

Catalog No.
S16110153
CAS No.
6078-62-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 4-amino-2-hydroxybenzoate

CAS Number

6078-62-2

Product Name

Butyl 4-amino-2-hydroxybenzoate

IUPAC Name

butyl 4-amino-2-hydroxybenzoate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

MCFQTGFMFXSSMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)N)O

Butyl 4-amino-2-hydroxybenzoate is an organic compound belonging to the class of aminobenzoates. It features a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and an ester group derived from butanol. This compound is notable for its potential applications in various fields, including pharmaceuticals, cosmetics, and as a chemical intermediate in organic synthesis. Its structure allows it to participate in diverse

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to yield corresponding amines or hydroxylamines using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Electrophilic Substitution: The presence of the hydroxyl group makes the benzene ring susceptible to electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group. Reagents like halogens (chlorine, bromine) or sulfonating agents (sulfuric acid) are typically used in these reactions .

The biological activity of butyl 4-amino-2-hydroxybenzoate is linked to its structural properties, particularly the amino and hydroxyl groups that facilitate interactions with biological molecules. Research indicates that compounds similar to butyl 4-amino-2-hydroxybenzoate exhibit antibacterial, antifungal, and antimalarial properties . Its mechanism of action may involve the inhibition of specific enzymes or receptors, modulating various biochemical pathways and exerting therapeutic effects.

Several synthesis methods for butyl 4-amino-2-hydroxybenzoate have been documented:

  • Nitration and Reduction: A common synthetic route involves nitrating salicylic acid (2-hydroxybenzoic acid) to form 4-nitro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. This process typically employs a mixture of concentrated sulfuric acid and nitric acid for nitration, while reduction can be achieved through catalytic hydrogenation or chemical reduction using agents like tin and hydrochloric acid.
  • Biosynthetic Approaches: Biotechnological methods utilizing engineered microorganisms have been explored as sustainable alternatives for synthesizing this compound, potentially offering environmentally friendly production routes.

Butyl 4-amino-2-hydroxybenzoate has diverse applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Cosmetics: Its properties make it suitable for use in personal care products as a preservative or stabilizer.
  • Chemical Manufacturing: It is utilized in organic synthesis for producing other chemical compounds.

Studies on the interactions of butyl 4-amino-2-hydroxybenzoate with biological systems reveal its potential as a modulator of enzyme activity and receptor binding. These interactions are critical for understanding its therapeutic applications and efficacy in medicinal chemistry. The compound's ability to form hydrogen bonds due to its functional groups enhances its interaction with biomolecules .

Butyl 4-amino-2-hydroxybenzoate can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidContains an amino group but lacks hydroxyl groupLimited reactivity compared to butyl 4-amino-2-hydroxybenzoate
2-Aminobenzoic Acid (Anthranilic Acid)Amino group at ortho position relative to carboxyl groupDifferent chemical properties due to positional isomerism
4-Hydroxybenzoic AcidContains a hydroxyl group but lacks amino groupLess versatile in reactions compared to butyl 4-amino-2-hydroxybenzoate
Butyl 4-AminobenzoateSimilar structure but lacks hydroxy substitutionDifferent solubility and reactivity profile

The presence of both amino and hydroxyl groups in butyl 4-amino-2-hydroxybenzoate contributes to its unique reactivity and versatility compared to its analogs, allowing it to participate in a broader range of

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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